Sitravatinib vs. Cabozantinib and Foretinib: Superior AXL Kinase Inhibition Potency
Sitravatinib demonstrates a 4.7-fold higher in vitro potency against AXL kinase compared to Cabozantinib, and a 7.3-fold higher potency compared to Foretinib [1][2].
| Evidence Dimension | In vitro IC50 for AXL kinase inhibition |
|---|---|
| Target Compound Data | 1.5 nM |
| Comparator Or Baseline | Cabozantinib: 7 nM; Foretinib: 11 nM |
| Quantified Difference | Sitravatinib is 4.7-fold more potent than Cabozantinib and 7.3-fold more potent than Foretinib |
| Conditions | Biochemical kinase assay (cell-free system) |
Why This Matters
Higher potency at a given dose may translate to greater target engagement of AXL, a key mediator of therapy resistance and immune suppression, potentially improving efficacy in AXL-driven models.
- [1] Jiang Y, et al. Table 2. Drug | Developer | Target(s)a | IC50 for AXL | Status. PMC11453060. 2025. View Source
- [2] Jiang Y, et al. Table 3. Inhibitor/ Developer | Target(s) | IC50 for Axl | Indications. PMC8469858. 2021. View Source
